Product packaging for 6-Chloro-5-iodopyridin-3-ol(Cat. No.:CAS No. 444902-34-5)

6-Chloro-5-iodopyridin-3-ol

Cat. No.: B1610315
CAS No.: 444902-34-5
M. Wt: 255.44 g/mol
InChI Key: GZEAEVAPYYXILF-UHFFFAOYSA-N
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Description

Significance of Pyridinol Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridinol scaffold, and its tautomeric pyridinone form, is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds. frontiersin.orgsigmaaldrich.comresearchgate.netrsc.org Pyridine (B92270) and its derivatives are ubiquitous in nature, appearing in essential molecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov In drug design, the pyridine nucleus is extensively used due to its ability to improve water solubility and serve as a versatile pharmacophore. nih.govresearchgate.net

The structural features of pyridinols are key to their utility. The nitrogen atom and the hydroxyl group can act as hydrogen bond donors and acceptors, enabling them to interact effectively with biological targets. frontiersin.org Furthermore, the various positions on the ring can be functionalized, allowing chemists to fine-tune the molecule's physicochemical properties, such as polarity and lipophilicity, to optimize biological activity. frontiersin.org This adaptability makes pyridinol scaffolds crucial in fragment-based drug design and as building blocks for a range of therapeutic agents, including those with antitumor, antimicrobial, and anti-inflammatory properties. frontiersin.org In organic synthesis, pyridinols are important precursors for a multitude of chemical transformations. iipseries.orgscispace.com

Overview of Halogenated Pyridines as Versatile Building Blocks

Halogenated pyridines are highly valued as versatile building blocks in organic synthesis. sigmaaldrich.comresearchgate.net The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on the pyridine ring provides reactive sites for a variety of chemical transformations. researchgate.net These compounds are particularly instrumental in modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental methods for forming new carbon-carbon and carbon-nitrogen bonds. sigmaaldrich.comevitachem.com

The reactivity of the halogen substituent often depends on its nature and position on the pyridine ring. researchgate.net For instance, iodo- and bromo-substituted pyridines are common starting materials in palladium-catalyzed reactions. researchgate.netevitachem.com The ability to selectively introduce and then substitute these halogens allows for the systematic construction of complex molecular architectures. researchgate.net This strategic functionalization is essential for developing new pharmaceuticals, agrochemicals, and functional materials. ontosight.airesearchgate.netcymitquimica.com The development of selective halogenation techniques continues to be an active area of research, aiming to provide more efficient and environmentally friendly routes to these critical synthetic intermediates. researchgate.net

Research Context of 6-Chloro-5-iodopyridin-3-ol within Halogenated Pyridinol Chemistry

This compound is a specific dihalogenated pyridinol that embodies the characteristics of this compound class. Its structure, featuring a chlorine atom at the 6-position, an iodine atom at the 5-position, and a hydroxyl group at the 3-position, provides multiple reactive centers for synthetic modification. The presence of two different halogens, chlorine and iodine, allows for potential chemoselective reactions, where one halogen can be targeted for substitution or coupling while the other remains intact for subsequent transformations. The iodine atom, in particular, is a good leaving group in palladium-catalyzed cross-coupling reactions. evitachem.com

Research into this compound and its analogs is often driven by their potential as intermediates in the synthesis of novel bioactive compounds. For instance, it has been explored for its potential as an antiviral agent. The unique combination of substituents likely confers specific steric and electronic properties that make it a valuable candidate for creating pharmaceutical intermediates. Its utility as a building block highlights the importance of poly-functionalized heterocyclic compounds in modern drug discovery and materials science. A related compound, (6-Chloro-5-iodopyridin-3-yl)methanol, which differs only by the reduction of the hydroxyl group to a hydroxymethyl group, further illustrates the synthetic potential of this substitution pattern. biosynth.com

Chemical Data for this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₅H₃ClINO
CAS Number 444902-34-5
Canonical SMILES C1=C(C(=O)N=C(C1)I)Cl
InChI Key Not Available

Comparison of Related Halogenated Pyridinols

Compound NameMolecular FormulaKey Structural Features
6-Chloro-4-iodopyridin-3-ol C₅H₃ClINOChlorine at position 6, Iodine at position 4. sigmaaldrich.com
6-Chloro-2-iodopyridin-3-ol C₅H₃ClINOChlorine at position 6, Iodine at position 2. chembk.comfluorochem.co.uk
5-Bromo-2-chloropyridin-3-ol C₅H₂BrClNOBromine at position 5, Chlorine at position 2.
2-Bromo-4,6-diiodopyridin-3-ol C₅H₂BrI₂NOBromine at position 2, Iodine at positions 4 and 6.
6-Chloro-5-fluoro-2-iodopyridin-3-ol C₅H₂ClFINOChlorine at position 6, Fluorine at position 5, Iodine at position 2. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClINO B1610315 6-Chloro-5-iodopyridin-3-ol CAS No. 444902-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEAEVAPYYXILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454743
Record name 6-chloro-5-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444902-34-5
Record name 6-chloro-5-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloro 5 Iodopyridin 3 Ol and Analogous Halogenated Pyridinols

Strategies for Pyridine (B92270) Core Formation and Functionalization

The construction of the pyridine ring and its subsequent modification are fundamental to accessing complex molecules like 6-Chloro-5-iodopyridin-3-ol. Methodologies often involve either building the pyridine ring with pre-installed functional groups or functionalizing a pre-existing pyridine scaffold. Modern synthetic strategies often aim for efficiency through one-pot, multi-step sequences to avoid the isolation of intermediates. acs.org These approaches can provide easier and faster ways to create important commercial compounds. acs.org

Direct halogenation of pyridin-3-ol and its derivatives is a primary method for introducing halogen atoms onto the pyridine ring. The hydroxyl group is an activating group, which directs electrophilic substitution. The regioselectivity of these reactions is influenced by the existing substituents on the ring and the reaction conditions.

For instance, the synthesis of a related compound, 6-chloro-2-iodopyridin-3-ol, was achieved by the direct iodination of 6-chloropyridin-3-ol. In this procedure, 6-chloropyridin-3-ol was treated with iodine in the presence of sodium carbonate in a tetrahydrofuran (THF) and water solvent mixture. This reaction proceeds at room temperature and yields the desired product after workup. chemicalbook.com

The reactivity of activated pyridines, such as those containing hydroxyl, amino, or methoxy groups, with halogenating agents like N-bromosuccinimide (NBS) has been studied. The reactivity generally follows the order of amino > hydroxy > methoxy. researchgate.net For hydroxy pyridines, monobromination can be achieved with high regioselectivity and in high yields. researchgate.net Dihalogenation is also possible with the use of additional equivalents of the halogenating agent. researchgate.net

Table 1: Examples of Direct Halogenation of Pyridin-3-ol Derivatives

Starting MaterialReagentsProductYieldReference
6-Chloropyridin-3-olI₂, Na₂CO₃, THF/H₂O6-Chloro-2-iodopyridin-3-ol75% chemicalbook.com
Hydroxy PyridinesN-Bromosuccinimide (NBS)Monobrominated derivativesHigh researchgate.net
Hydroxy Pyridines2 equiv. NBSDibrominated derivativesAlmost quantitative researchgate.net

Achieving specific substitution patterns, especially in polysubstituted pyridines, often necessitates multi-step synthetic sequences. These routes involve the derivatization of precursors to control the regioselectivity of subsequent halogenation or other functionalization steps. Such strategies are crucial when direct halogenation does not yield the desired isomer.

One innovative approach involves the temporary dearomatization of the pyridine ring. orgsyn.org This strategy transforms the electron-deficient pyridine into an electron-rich enamine-type intermediate, which can then undergo electrophilic reactions with high regioselectivity. orgsyn.org A subsequent rearomatization step restores the pyridine ring, yielding the meta-substituted product. orgsyn.org This "ring opening, functionalization, and ring-closing" sequence has been successfully applied to the meta-halogenation of pyridines. orgsyn.orgchemrxiv.orgchemrxiv.org

Another example of a multi-step synthesis involves the preparation of 3-chloro-5-iodo-2-pyridinol from 5-chloro-6-hydroxynicotinic acid. This process involves reacting the starting material with iodine in an aqueous alkaline iodide solution at an elevated temperature to introduce the iodine atom. epo.org The resulting product can then be precipitated by lowering the pH of the reaction mixture. epo.org

Regioselective Introduction of Halogen Substituents (Chlorine and Iodine)

The ability to introduce chlorine and iodine atoms at specific positions on the pyridine ring is critical for the synthesis of this compound and its analogs. The challenge lies in controlling the regioselectivity of the halogenation reactions, as the electronic properties of the pyridine ring and any existing substituents can direct incoming electrophiles to multiple positions.

To overcome the challenges of regioselectivity in direct halogenation, various directed halogenation techniques have been developed. These methods often involve the use of a directing group that positions the halogenating agent at a specific site on the pyridine ring.

One common strategy is the use of pyridine N-oxides. The N-oxide group alters the electronic distribution in the pyridine ring, making the 2- and 4-positions more susceptible to electrophilic attack. This approach provides a practical route to various 2-halo-substituted pyridines, which are important pharmaceutical intermediates. nih.govfigshare.com

Another technique employs hypervalent iodine(III) reagents in the presence of potassium halide salts. This method has been shown to be effective for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines under environmentally friendly aqueous conditions at room temperature. nih.gov The mechanism is believed to involve an electrophilic substitution pathway. nih.gov

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of halopyridines. In this type of reaction, a nucleophile displaces a halide ion on the aromatic ring. The pyridine ring's electron-deficient nature, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic attack. stackexchange.comwikipedia.org This reactivity is enhanced by the presence of electron-withdrawing groups. wikipedia.org

Halopyridines are common substrates for SNAr reactions, allowing for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates. youtube.comsci-hub.se The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is a key factor in determining the reaction's feasibility. stackexchange.com For pyridines, attack at the 2- or 4-position allows the negative charge in one of the resonance forms of the intermediate to be located on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

The reactivity of the leaving group in SNAr reactions of pyridinium ions does not always follow the typical order seen in other aromatic systems. For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine, the leaving group reactivity is 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov

Table 2: Reactivity in Nucleophilic Aromatic Substitution

Position of AttackStability of IntermediateReason for StabilityFavored Reaction
C-2 or C-4HighNegative charge delocalized onto the electronegative nitrogen atom in a resonance structure. stackexchange.comYes
C-3LowNegative charge cannot be delocalized onto the nitrogen atom. stackexchange.comNo

Advanced Synthetic Transformations Involving the Pyridinol Scaffold

The halogenated pyridinol scaffold, once synthesized, serves as a versatile platform for further chemical modifications. The differential reactivity of the carbon-chlorine and carbon-iodine bonds can be exploited for selective transformations, such as cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds.

One advanced strategy involves the generation of highly reactive pyridyne intermediates from dihalopyridines. For example, 3,4-pyridyne intermediates can be generated from 3-chloropyridines and subsequently trapped with a Grignard reagent and an electrophile to achieve a regioselective 3,4-difunctionalization of the pyridine ring. chemistryviews.org This method has been applied to the synthesis of key pharmaceutical intermediates. chemistryviews.org

Furthermore, palladium-catalyzed cyclization reactions of precursor molecules can be employed to construct highly substituted pyridines in a modular fashion, allowing for flexible control over the substitution pattern. acs.org The use of halogenated pyridines as precursors in such cascade reactions enables the rapid assembly of complex molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to functionalize halogenated heterocycles. wikipedia.orgnih.gov The differential reactivity of halogen substituents on the pyridine ring (e.g., I > Br > Cl) allows for selective, stepwise functionalization. researchgate.net

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is particularly useful for introducing alkynyl moieties onto the pyridinol scaffold. For dihalogenated substrates, the reaction can be controlled to occur selectively at the more reactive C-I bond over the C-Cl bond. This selectivity is crucial for the stepwise elaboration of molecules like this compound. The reaction is typically carried out under mild, basic conditions. wikipedia.orgrsc.org

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex. wikipedia.org This reaction has been extensively used for the synthesis of biaryl and heterobiaryl compounds. core.ac.uknih.gov In the context of halogenated pyridinols, a boronic acid or ester can be coupled at the iodo- or chloro-position. The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity of the coupling on dihalogenated substrates. core.ac.ukresearchgate.net The Suzuki reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. mdpi.comrsc.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Halogenated Pyridines
Reaction TypeHalogenated SubstrateCoupling PartnerCatalyst SystemProductYieldReference
SuzukiN-(3',5'-dibromopyrid-2'-yl)pyridinium aminide3-Pyridylboronic acidPd(OAc)₂, PPh₃, Na₂CO₃Monosubstituted 3'-pyridyl product48% core.ac.uk
Suzuki4'-Bromoterpyridinep-Nitrophenylboronic acid[Pd(PPh₃)₄], Na₂CO₃4'-(p-Nitrophenyl)terpyridine85% rsc.org
Sonogashira9-Substituted-6-chloro-2,8-diiodopurineTerminal AlkynePd(PPh₃)₄, CuI, Et₃NC2-alkynylated purineGood rsc.org
SonogashiraAryl/Vinyl HalideTerminal AlkynePd catalyst, Cu(I) cocatalyst, Amine baseAryl/Vinyl AlkyneGeneral organic-chemistry.orgwikipedia.org

Etherification and Esterification Reactions via Mitsunobu Chemistry

The Mitsunobu reaction provides a reliable method for converting primary and secondary alcohols into a wide array of functional groups, including ethers and esters, with clean inversion of stereochemistry. organic-chemistry.orgwikipedia.org The reaction typically involves an alcohol, a nucleophile (such as a phenol or a carboxylic acid), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmissouri.edu

For halogenated pyridinols, the hydroxyl group can act as the alcohol component in the Mitsunobu reaction. By reacting this compound with various acidic pronucleophiles, a diverse range of ethers and esters can be synthesized. This reaction is advantageous as it proceeds under mild, neutral conditions, which helps to preserve the sensitive halogen substituents on the pyridine ring. missouri.eduresearchgate.net Modifications to the standard Mitsunobu protocol, such as using polymer-supported reagents, can simplify purification by allowing for the easy removal of byproducts like triphenylphosphine oxide. researchgate.net

Table 2: Mitsunobu Reaction Parameters
ParameterDescription
Alcohol Primary or secondary alcohol (e.g., the -OH group of a pyridinol).
Nucleophile Acidic component with a pKa generally less than 13 (e.g., carboxylic acids, phenols). wikipedia.org
Reagents A phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD, DIAD). wikipedia.org
Key Feature Proceeds with inversion of configuration at the alcohol's stereocenter. organic-chemistry.org
Application Synthesis of esters, phenyl ethers, thioethers, and other functional groups. missouri.edu

Intramolecular Cyclization Reactions for Fused Heterocycles

Halogenated pyridinols are valuable precursors for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions can be employed to construct new rings onto the pyridine core, leading to complex polycyclic architectures. nih.gov The halogen atoms can serve as leaving groups or as sites for further functionalization prior to cyclization.

For instance, a substituent introduced at the 5-iodo position of this compound via a cross-coupling reaction could contain a nucleophilic group. This group could then undergo an intramolecular nucleophilic substitution with the chloro substituent at the 6-position to form a new fused ring. Such cyclization strategies often involve a Michael addition followed by an intramolecular cyclization and dehydration sequence to yield the final fused product. nih.gov These reactions are fundamental in building complex molecules from simpler aromatic precursors. rsc.org

Biocatalytic and Chemoenzymatic Approaches to Halogenated Pyridinol Synthesis

The growing demand for sustainable and green chemistry has spurred interest in biocatalytic and chemoenzymatic methods for synthesizing complex molecules. gsa.ac.uk These approaches utilize enzymes or whole microorganisms to perform chemical transformations with high regio- and stereoselectivity under mild conditions. nih.gov

Biocatalysis: For halogenated pyridinols, enzymes could be employed for selective halogenation or hydroxylation of the pyridine ring. Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, offer an alternative to traditional chemical halogenation methods, which can be hazardous and lack selectivity. nih.gov Similarly, monooxygenases can introduce hydroxyl groups onto aromatic rings with high regioselectivity. researchgate.net While specific examples for this compound are not widespread, the potential for using engineered enzymes for its synthesis or modification is an active area of research. researchgate.net

Chemoenzymatic Synthesis: This strategy combines the advantages of traditional chemical synthesis with the selectivity of biocatalysis. nih.gov A typical chemoenzymatic route might involve a chemical synthesis to create a halogenated pyridine precursor, followed by an enzymatic step to introduce a chiral center or perform a selective functional group transformation. nih.gov For example, a lipase could be used for the kinetic resolution of a racemic pyridinol derivative, or an oxidase could be used to create a key intermediate for further chemical elaboration. nih.govnih.gov These combined approaches allow for the efficient and sustainable production of complex, enantiomerically pure heterocyclic compounds. researchgate.net

Reactivity and Derivatization Chemistry of 6 Chloro 5 Iodopyridin 3 Ol

Chemical Transformations at the Hydroxyl Moiety

The hydroxyl group at the 3-position of the pyridine (B92270) ring is a key site for derivatization. Its reactivity is typical of a phenolic hydroxyl group, albeit influenced by the electron-withdrawing nature of the halogen substituents and the pyridine nitrogen.

Oxidation Reactions of the Pyridinol Hydroxyl Group

While specific studies on the oxidation of 6-chloro-5-iodopyridin-3-ol are not extensively documented in readily available literature, the chemistry of pyridinols suggests that the hydroxyl group is susceptible to oxidation. Under certain conditions, such as exposure to strong oxidizing agents or even atmospheric oxygen over prolonged periods, pyridinols can be converted to the corresponding pyridones or undergo decomposition. The presence of two halogen atoms on the ring may influence the stability of the molecule and its oxidation potential.

Synthesis of Pyridinyl Ethers and Esters

The hydroxyl group of this compound readily participates in ether and ester formation, common strategies to modify the properties of pyridinol-containing molecules.

Etherification: The synthesis of pyridinyl ethers from this compound can be achieved through Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base to form a pyridinolate anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Reactants Base Solvent Product Notes
This compound, Alkyl halide (e.g., CH₃I, CH₃CH₂Br)NaH, K₂CO₃, Cs₂CO₃DMF, THF, Acetonitrile3-Alkoxy-6-chloro-5-iodopyridineThe choice of base and solvent is crucial to ensure efficient deprotonation and subsequent nucleophilic attack.

Esterification: The formation of pyridinyl esters can be accomplished by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. This reaction proceeds through the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acylating agent.

Reactants Base Solvent Product Notes
This compound, Acyl chloride (e.g., CH₃COCl) or AnhydridePyridine, TriethylamineDichloromethane, THF6-Chloro-5-iodopyridin-3-yl acetateThe base serves to neutralize the HCl or carboxylic acid byproduct.

Reactions Involving Halogen Substituents (Chlorine and Iodine)

The presence of both chlorine and iodine on the pyridine ring offers opportunities for selective functionalization. The differing reactivity of the C-Cl and C-I bonds is a key feature of this molecule's chemistry. Generally, the carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions, while the carbon-chlorine bond at the 6-position is more susceptible to nucleophilic aromatic substitution.

Nucleophilic Substitution Reactions of Halogens on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is a viable pathway for introducing a variety of functional groups. The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing halogen atoms, facilitates attack by nucleophiles.

Research suggests that under specific conditions, nucleophilic substitution may preferentially occur at the 6-position (C-Cl) over the 5-position (C-I). This selectivity can be attributed to factors such as the greater electronegativity of chlorine leading to a more polarized C-Cl bond and potentially lower steric hindrance at the 6-position compared to the 5-position, which is flanked by the iodine and the hydroxyl group.

Typical nucleophiles for these reactions include amines, alkoxides, and thiolates. The reactions are generally carried out in polar aprotic solvents at elevated temperatures.

Nucleophile Typical Conditions Product
Primary/Secondary AminesBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat6-Amino-5-iodopyridin-3-ol derivatives
Alkoxides (e.g., NaOMe)Solvent (e.g., Methanol), Heat6-Alkoxy-5-iodopyridin-3-ol derivatives

Palladium-Catalyzed Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the 5-position.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. It is widely used to introduce aryl or vinyl substituents.

Coupling Partner Catalyst Base Solvent Product
Arylboronic acidPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane, Toluene/H₂O6-Chloro-5-arylpyridin-3-ol

Sonogashira Coupling: This reaction is employed to form a carbon-carbon bond between the pyridine ring and a terminal alkyne, leading to the synthesis of alkynylpyridines.

Coupling Partner Catalyst Co-catalyst Base Solvent Product
Terminal alkynePd(PPh₃)₄, PdCl₂(PPh₃)₂CuIEt₃N, PiperidineTHF, DMF6-Chloro-5-alkynylpyridin-3-ol

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a carbon-nitrogen bond, providing a route to arylamines. While the iodine at the 5-position is the more reactive site, selective amination at the chlorine position can also be achieved under specific catalytic conditions, particularly if the C5 position is already functionalized.

Coupling Partner Catalyst Ligand Base Solvent Product
Primary/Secondary AminePd₂(dba)₃, Pd(OAc)₂BINAP, XantphosNaOt-Bu, Cs₂CO₃Toluene, Dioxane6-Amino-5-iodopyridin-3-ol derivatives

Halogen-Directed Ortho Metalation (DoM) and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In principle, the halogen atoms and the hydroxyl group (or a protected form) in this compound could act as directing metalation groups (DMGs). A DMG directs a strong base, typically an organolithium reagent, to deprotonate an adjacent position, creating a lithiated intermediate that can then be quenched with an electrophile.

While specific examples of DoM on this compound are not readily found in the literature, the principles of DoM on halopyridines suggest potential pathways. The chlorine atom is known to be a modest directing group. The hydroxyl group, after deprotonation or protection as a more effective DMG (e.g., as a carbamate), could direct metalation to the C4 position. The iodine atom is less commonly used as a directing group for deprotonation and is more likely to undergo halogen-metal exchange.

The competition between these directing groups and the potential for halogen-metal exchange at the iodine position would make the outcome of a DoM reaction on this substrate highly dependent on the specific reaction conditions, including the choice of base, solvent, and temperature.

Tautomerism and its Influence on Chemical Reactivity

Tautomerism, the phenomenon of constitutional isomers being in dynamic equilibrium, is a key consideration in understanding the reactivity of this compound. Specifically, the lactam-lactim tautomerism inherent to pyridin-3-ols significantly influences its chemical properties and reaction outcomes.

Investigation of Lactam-Lactim Tautomeric Equilibria in Pyridin-3-ols

Pyridin-3-ols can exist in two tautomeric forms: the enol-like lactim form (pyridin-3-ol) and the keto-like lactam form (pyridin-3-one). The position of this equilibrium is sensitive to various factors, including the substitution pattern on the pyridine ring, the solvent, and the temperature.

Table 1: Factors Influencing Lactam-Lactim Equilibrium in Substituted Pyridinols

FactorInfluence on EquilibriumRationale
Electron-withdrawing Substituents Favors the lactim formStabilize the negative charge on the nitrogen in the deprotonated lactim form.
Solvent Polarity Polar protic solvents can favor the lactam formSolvation of the amide functionality in the lactam tautomer.
Temperature Can shift the equilibriumThe direction of the shift depends on the thermodynamics of the specific system.
Intramolecular Hydrogen Bonding Can stabilize either formDepends on the specific substitution pattern and the potential for hydrogen bond formation.

Given the presence of two electron-withdrawing halogens (chlorine and iodine) in this compound, it is reasonable to predict that the lactim (this compound) form will be a significant, if not the predominant, species in the tautomeric equilibrium.

Impact of Tautomerism on Reaction Pathways and Product Distribution

The existence of both lactam and lactim tautomers means that this compound can behave as an ambident nucleophile, with potential reaction sites at the nitrogen and oxygen atoms. This duality can lead to different product distributions depending on the reaction conditions and the nature of the electrophile.

For instance, in alkylation reactions, O-alkylation would occur from the lactim form, while N-alkylation would proceed from the lactam form. The regioselectivity of such reactions can often be controlled by judicious choice of base and solvent. A hard base like sodium hydride would favor deprotonation of the more acidic O-H group of the lactim, leading to O-alkylation. Conversely, a softer base under different solvent conditions might favor N-alkylation.

Furthermore, the tautomeric equilibrium influences the reactivity of the halogen substituents. The electronic properties of the pyridine ring differ between the lactam and lactim forms, which in turn affects the susceptibility of the C-Cl and C-I bonds to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The more electron-deficient nature of the pyridine ring in the lactam form could potentially enhance its reactivity towards nucleophilic attack.

Construction of Complex Heterocyclic Systems Utilizing this compound as a Building Block

The presence of multiple reactive handles makes this compound an attractive starting material for the synthesis of fused heterocyclic systems. The differential reactivity of the chloro and iodo substituents, along with the nucleophilicity of the hydroxyl group, allows for sequential and site-selective functionalization.

A common strategy for constructing fused rings involves an initial functionalization of the pyridinol, followed by an intramolecular cyclization reaction. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allows for selective modification at the 5-position.

For example, a Sonogashira coupling of this compound with a terminal alkyne bearing a suitable functional group could be the first step. The resulting 5-alkynyl-6-chloropyridin-3-ol could then undergo an intramolecular cyclization. If the alkyne contains a nucleophilic group, it could displace the chlorine at the 6-position in an intramolecular nucleophilic aromatic substitution to form a fused five- or six-membered ring.

Alternatively, the hydroxyl group can be used as a handle for introducing a side chain that can then participate in a cyclization reaction. For instance, O-alkylation with a propargyl halide would introduce an alkyne tether. A subsequent intramolecular Heck reaction, involving the palladium-catalyzed coupling of the C-I bond with the alkyne, could lead to the formation of a fused dihydrofuran ring.

Table 2: Potential Strategies for Fused Heterocycle Synthesis from this compound

Reaction SequenceIntermediateFused Heterocycle
1. Sonogashira coupling at C52. Intramolecular nucleophilic substitution at C65-Alkynyl-6-chloropyridin-3-ol derivativeFused thiophene, furan, or pyrrole (B145914) derivatives
1. O-Alkylation with a functionalized alkyl halide2. Intramolecular Heck reaction at C5O-alkenyl or O-alkynyl derivativeFused dihydrofuran or other oxygen-containing heterocycles
1. Suzuki coupling at C52. Intramolecular cyclization involving a side-chain functional group5-Aryl or 5-heteroaryl derivativeFused polycyclic aromatic or heteroaromatic systems

Medicinal Chemistry Applications and Biological Activity Investigations of 6 Chloro 5 Iodopyridin 3 Ol Derivatives

Role of Pyridinols as Privileged Scaffolds in Contemporary Drug Discovery

Pyridinols, and the broader pyridine (B92270) class of compounds, are recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from their recurring presence in a multitude of clinically useful drugs and their ability to bind to a diverse range of biological targets. researchgate.netresearchgate.net The pyridine ring, an isostere of benzene, is a nitrogen-bearing heterocycle that is a fundamental component in over 7,000 drug molecules. rsc.orgglobalresearchonline.net Its inclusion in drug design is often driven by its capacity to enhance a molecule's pharmacological profile, including improvements in biochemical potency, metabolic stability, and permeability. nih.gov

The unique physicochemical properties of pyridinols, such as their weak alkalinity and the ability of the ring nitrogen to act as a hydrogen bond acceptor, contribute to their versatility. nih.gov This allows for a wide array of molecular interactions, which is a key characteristic of a privileged scaffold. nih.gov Pyridine-containing drugs are prevalent in numerous therapeutic areas, including treatments for cancer, viral infections, and inflammatory conditions. nih.govresearchgate.net The adaptability of the pyridine nucleus allows for structural modifications that can fine-tune the biological activity of the resulting derivatives, making it a highly sought-after framework in the discovery of new therapeutic agents. researchgate.net

Structure-Activity Relationship (SAR) Studies of Halogenated Pyridin-3-ol Derivatives

The process of drug discovery often involves the systematic modification of a lead compound to optimize its biological activity, a process guided by structure-activity relationship (SAR) studies. In the context of pyridin-3-ol derivatives, the introduction of halogen atoms and modifications to the hydroxyl group are common strategies to modulate their pharmacological effects.

The addition of halogen atoms to a drug molecule can significantly alter its properties, including lipophilicity and the potential for forming halogen bonds, which can enhance binding to biological targets. researchgate.net For instance, the introduction of a chlorine atom can block sites of metabolism, leading to a longer duration of action. pharmablock.com The position of the halogen on the aromatic ring can also lead to a wide spectrum of activity. For example, in some pyridine derivatives, a para-chloro substituent exhibited greater potency compared to its meta- and ortho-substituted counterparts. chemijournal.com

Halogenation can also improve the antimicrobial and antibiofilm activities of small molecules and is considered a promising strategy against drug-resistant microbes. mdpi.com Studies on halogenated pyrimidine derivatives have shown that extensive halogenation can enhance their antibiofilm and antivirulence activities. mdpi.com The binding affinity of halogenated compounds to proteins like human serum albumin has been shown to increase with the atomic number of the halogen. mdpi.com Furthermore, halogen bonding, a noncovalent interaction between a halogen atom and a nucleophilic region, can play a crucial role in the solid-state packing of molecules, which can influence their physical properties. researchgate.net

The hydroxyl group is a common and versatile functional group in drug molecules, capable of participating in hydrogen bonding and influencing a compound's solubility and conformational dynamics. hyphadiscovery.comresearchgate.net Modifications to the hydroxyl groups of naturally occurring compounds have been shown to significantly improve their biological activity. For example, modification of the four hydroxyl groups of pyripyropenes, a class of natural products, led to derivatives with enhanced inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol absorption. nih.gov

The antiproliferative activity of pyridine derivatives has been shown to be influenced by the number and position of substituents like methoxy (-OCH3), amino (-NH2), and hydroxyl (-OH) groups. nih.gov In some cases, the presence of these groups enhances anticancer activity, while the introduction of halogen atoms or bulky groups can decrease it. nih.gov The galloyl moiety, which contains multiple hydroxyl groups, has been identified as being important for the antiproliferative and apoptotic effects of certain flavan-3-ols. mdpi.com

Diverse Biological Activities Explored for Pyridinol Scaffolds

The structural versatility of the pyridinol scaffold has led to the exploration of its derivatives for a wide range of therapeutic applications, including antimicrobial and anticancer agents.

Pyridine derivatives have been investigated for their antimicrobial properties against a variety of pathogens. For instance, certain alkyl pyridinol compounds have demonstrated antimicrobial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The position of the nitrogen atom within the pyridinol ring has been shown to affect the antimicrobial activity of these compounds. nih.gov

Halogenated pyridinol and related heterocyclic derivatives have also shown promise as antimicrobial agents. nih.gov For example, analogs bearing chloro and methoxy substituents have exhibited good antifungal activities. nih.gov Pyridinium salts, a class of pyridine derivatives, have also been shown to possess antimicrobial properties, with their activity depending on factors such as molecular hydrophobicity and the electron density of the nitrogen atom. mdpi.com

Table 1: Antimicrobial Activity of Representative Pyridine Derivatives

Compound Class Specific Derivative(s) Target Organism(s) Observed Activity
Alkyl Pyridinols JC-01-072 S. aureus, MRSA MIC values of 4–8 µg/mL nih.gov
Halogenated Pyridines Analogs with chloro and methoxy substituents Fungi Better antifungal activities nih.gov

Pyridine and its derivatives are a cornerstone in the development of anticancer agents, with many compounds exhibiting significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.net The anticancer potential of pyridine-based molecules has been highlighted in numerous studies, with some derivatives showing activity comparable to or even exceeding that of established chemotherapy drugs like 5-fluorouracil and doxorubicin. chemijournal.comresearchgate.net

The mechanism of action for the anticancer effects of pyridine derivatives is diverse and can involve the inhibition of key enzymes like protein kinases. nih.gov Structure-activity relationship studies have shown that the antiproliferative activity of these compounds is highly dependent on the nature and position of substituents on the pyridine ring. For example, a study on pyridine derivatives revealed that electron-withdrawing groups on a phenyl ring attached to the pyridone core enhanced cytotoxicity, while electron-donating groups reduced it. researchgate.net

Table 2: Anticancer Activity of Representative Pyridine Derivatives

Compound Class Cancer Cell Line(s) IC50 / Activity
Pyridone-based analogues A549 (lung), MCF-7 (breast) IC50 ≈ 8–15 nM researchgate.net
Thiazole-based derivatives A549 (lung), MCF-7 (breast) IC50 in the ~50–120 nM range researchgate.net
Pyridine derivatives containing sulfonyl groups A2780, MCF-7, HCT-116 Compounds 30 and 31 showed notable antitumor activity in vivo chemijournal.com

Antiviral Activities, Including Specific Viral Targets

The pyridine nucleus is a "privileged" scaffold in medicinal chemistry, and its derivatives have demonstrated notable antiviral properties against a range of pathogens. researchgate.netnih.gov Halogenated compounds, in particular, have shown potential against viruses such as Human Immunodeficiency Virus 1 (HIV-1), SARS-CoV-2, and influenza. researchgate.netmdpi.com The mechanisms behind these activities are varied and include the inhibition of viral replication at different stages. mdpi.com

Key viral targets for pyridine and pyridinone-based compounds include:

Reverse Transcriptase (RT) : Pyridinone derivatives like Doravirine are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind directly to the enzyme, disrupting its catalytic site and blocking both RNA-dependent and DNA-dependent DNA polymerase activity. nih.gov This action is crucial for inhibiting the replication of retroviruses such as HIV. nih.gov

Viral Proteases : The 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, which is essential for viral replication, has been identified as a target for pyridine derivatives. mdpi.com Molecular docking studies have shown that compounds like pyridine-N-oxide can stably inhibit this main protease. mdpi.com

RNA-Dependent RNA Polymerase (RdRp) : The influenza virus polymerase, a complex of PA, PB1, and PB2 subunits, is a highly conserved and promising target. Pyridine derivatives have been developed as protein-protein interaction (PPI) inhibitors that disrupt the crucial interaction between the PA and PB1 subunits, thereby inhibiting viral replication. nih.gov

Table 1: Antiviral Activity of Selected Pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative(s) Virus Target Mechanism of Action Reference
Pyridinone Doravirine HIV-1 Non-nucleoside reverse transcriptase inhibitor (NNRTI) nih.gov
Pyridine-N-Oxide N/A SARS-CoV-2 Inhibition of the main protease (3CLpro) mdpi.com
3-Cyano-pyridine Isoleucine derivative Influenza A Inhibition of PA-PB1 protein-protein interaction nih.gov
Halogenated Tyramines YODC-3M, TODC-3M SARS-CoV-2 Inhibition of viral replication mdpi.com

Anti-inflammatory and Neuroprotective Effects

Anti-inflammatory Activity Derivatives of the pyridinol core, particularly 3-hydroxy-pyridine-4-ones, have demonstrated significant anti-inflammatory effects in various preclinical models. researchgate.netnih.gov These compounds have been evaluated using standard methods like the carrageenan-induced paw edema test in rats and the croton oil-induced ear edema test in mice, showing a reduction in inflammation that is, in some cases, comparable to standard drugs like indomethacin. nih.gov

A proposed mechanism for this anti-inflammatory action relates to the iron-chelating properties of the pyridine-4-one scaffold. researchgate.netnih.gov Key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase are heme-dependent. By chelating iron, these compounds may interfere with the function of these enzymes, thereby reducing the production of inflammatory mediators like prostaglandins. researchgate.netnih.govresearchgate.net

Table 2: Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-One Derivatives This table is interactive. You can sort and filter the data.

Compound ID Animal Model Max Inhibition (%) Potency Comparison Proposed Mechanism Reference
Compound A Carrageenan-induced paw edema 67% Highest potency on a molar basis Iron Chelation nih.gov
Compound B Carrageenan-induced paw edema Significant (P < 0.001) - Iron Chelation nih.gov
Compound C Carrageenan-induced paw edema 58% - Iron Chelation nih.gov

Neuroprotective Effects The 3-hydroxypyridine scaffold is a core component of antioxidant drugs used in the treatment of cerebrovascular diseases. rjeid.com Derivatives have shown a pronounced neuroprotective effect in models of hemorrhagic stroke. rjeid.com The mechanism is largely attributed to the correction of free-radical oxidation processes. These compounds can inhibit lipid peroxidation and increase the activity of the body's own antioxidant enzymes. rjeid.com This action helps to modulate the function of receptors and membrane-bound enzymes, protecting neurons and glial cells from damage, reducing perifocal edema, and accelerating the resorption of hemorrhages. rjeid.com Furthermore, substituted pyridines have been investigated as modulators of the GluN2B receptor, a target relevant for managing diseases mediated by this receptor's activity. google.com

Other Emerging Pharmacological Applications

The versatility of the pyridinol scaffold extends to several other therapeutic areas, with ongoing research revealing new potential applications:

Anticancer Activity : Certain pyridine derivatives exhibit potent antiproliferative effects against various human tumor cell lines. nih.govnih.gov Mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule formation and affects the G2 cell cycle phase, and the inhibition of key kinases like c-Met, which can block phosphorylation, inhibit cell growth, and induce apoptosis. nih.govresearchgate.netrsc.org

Cardiovascular Applications : Pyridinone-based compounds have been developed as inhibitors of enzymes crucial to blood coagulation, such as thrombin, showcasing their potential as anticoagulants. nih.gov

Metabolic Disorders : Some pyridine derivatives have been reported to possess hypoglycemic activity and the ability to inhibit enzymes like α-amylase, suggesting potential applications in managing diabetes. nih.govrsc.org

Mechanisms of Action (MOA) Studies for Pyridinol-Based Bioactive Compounds

The diverse biological activities of pyridinol derivatives are rooted in their ability to interact with a wide array of biological targets through several distinct mechanisms.

Enzyme Inhibition and Receptor Modulation Pathways

Enzyme Inhibition Pyridinol and related pyridine scaffolds are privileged structures for designing enzyme inhibitors. researchgate.net An enzyme inhibitor is a molecule that binds to an enzyme and obstructs its activity. wikipedia.org This inhibition can be reversible or irreversible and may occur at the enzyme's active site (orthosteric inhibition) or at a remote site (allosteric inhibition). wikipedia.org

Pyridinol-based compounds have been shown to inhibit a wide range of clinically important enzymes:

Kinases : Inhibition of enzymes like c-Met kinase blocks signaling pathways involved in cell growth and proliferation. researchgate.net

Oxidoreductases : Derivatives of 3-hydroxy-pyridine-4-one may inhibit heme-dependent enzymes like cyclooxygenase and lipoxygenase through iron chelation. researchgate.net Other derivatives act as potent inhibitors of monoamine oxidase B (MAO-B). mdpi.com

Hydrolases : Pyridine derivatives can act as competitive inhibitors of enzymes like phosphodiesterase 5 (PDE5) or neuraminidase. youtube.com

Transferases : The antibiotic penicillin, which contains a different heterocyclic structure but exemplifies a mechanism applicable to drug design, acts as a suicide inhibitor of DD-transpeptidase, an enzyme crucial for bacterial cell wall synthesis. youtube.com

Receptor and Transporter Modulation Pyridinol derivatives can exert their effects by binding to and modulating the function of receptors and transporter proteins. This can involve direct competition with endogenous ligands or allosteric modulation, where the compound binds to a different site on the receptor to enhance or inhibit its activity. wikipedia.orgnih.gov Examples include:

NMDA Receptor Modulation : Substituted pyridines can act as modulators of the GluN2B (NR2B) subunit of the NMDA receptor, which is involved in neuronal signaling. google.com

Dopamine Transporter (DAT) Inhibition : Simple substituted pyridines have been identified as potent inhibitors of the dopamine transporter, with activity comparable to cocaine. nih.gov The nature and geometry of substituents on the pyridine ring are crucial for determining the inhibitory activity and selectivity for monoamine transporters. nih.gov

Investigation of Cellular Pathway Interruption

Beyond targeting single enzymes or receptors, pyridinol derivatives can interrupt complex cellular pathways. This can lead to broader physiological effects, such as inducing programmed cell death (apoptosis) or halting cell division.

One key example is the disruption of microtubule dynamics. A series of 2-amino-3-aroyl-tetrahydrothieno[2,3-c] pyridine derivatives demonstrated significant anti-proliferative activity by inhibiting tubulin polymerization. nih.govrsc.org This action prevents the formation of the mitotic spindle, a critical structure for cell division, leading to an arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis in cancer cells. nih.govresearchgate.netrsc.org Another example is the interruption of inflammatory signaling cascades through the inhibition of COX enzymes, which blocks the production of pro-inflammatory prostaglandins. researchgate.net

Membrane-Associated Mechanisms of Action

Pyridinol derivatives can interact with or influence the function of cell membranes and their associated proteins. The antioxidant mechanism of 3-hydroxypyridine derivatives involves modulating the activity of membrane-bound enzymes, which can be disrupted by lipid peroxidation. rjeid.com

Furthermore, many of the targets for these compounds are inherently membrane-associated. Dopamine transporters, for instance, are integral membrane proteins that control neurotransmitter levels in the synapse. nih.gov The ability of substituted pyridines to inhibit these transporters is a direct membrane-associated mechanism. nih.gov Similarly, G-protein coupled receptors (GPCRs) and ligand-gated ion channels, which are modulated by various heterocyclic compounds, are embedded within the cell membrane. nih.gov There is also evidence that certain pyridine derivatives can directly interact with and alter the structure of components of the bacterial cell membrane, such as lipopolysaccharides (LPS). mdpi.com

Computational Chemistry and Modeling Studies of 6 Chloro 5 Iodopyridin 3 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-chloro-5-iodopyridin-3-ol, these simulations are crucial for understanding its potential as a ligand for various biological targets.

Molecular docking simulations of this compound with various protein active sites would likely reveal several key intermolecular interactions that contribute to its binding. The hydroxyl group at the 3-position is a prime candidate for forming hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine. The nitrogen atom in the pyridine (B92270) ring can also act as a hydrogen bond acceptor.

Furthermore, the presence of both chlorine and iodine atoms on the pyridine ring introduces the possibility of halogen bonding. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The iodine atom, being larger and more polarizable than chlorine, is expected to be a stronger halogen bond donor. mdpi.com These halogen bonds could form with backbone carbonyl oxygens or the side chains of electron-rich amino acids like tyrosine and tryptophan. The interplay of these different noncovalent interactions, including hydrogen and halogen bonds, would be critical in determining the optimal binding mode of this compound within a protein's active site. mdpi.com

A hypothetical representation of the types of interactions and their typical distances is presented in the table below.

Interaction TypeInteracting Atoms (Ligand-Target)Typical Distance (Å)
Hydrogen BondO-H --- O (Asp, Glu)1.8 - 2.5
Hydrogen BondN --- H-N (Backbone)2.0 - 2.8
Halogen BondC-I --- O (Carbonyl)2.8 - 3.5
Halogen BondC-Cl --- S (Met)3.0 - 3.7

The prediction of binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki), is a key outcome of molecular docking simulations. For this compound, the binding affinity would be a function of the number and strength of its intermolecular interactions with the target protein. The combination of hydrogen bonding from the hydroxyl group and potent halogen bonding from the iodine atom could lead to high binding affinities for specific targets. Molecular recognition is dictated by the precise geometric and chemical complementarity between the ligand and the active site. The substitution pattern of this compound, with its distinct arrangement of functional groups, would allow for specific recognition by target proteins that have complementary binding pockets.

The following table illustrates hypothetical docking scores and predicted binding affinities for this compound against a panel of kinases, a common class of drug targets.

Target KinaseDocking Score (kcal/mol)Predicted Ki (nM)
Kinase A-9.850
Kinase B-8.5250
Kinase C-7.21200

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For halogenated pyridin-3-ols, QSAR can elucidate the key structural features that govern their activity.

The development of a QSAR model for a series of halogenated pyridin-3-ols, including this compound, would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a model that correlates these descriptors with the observed biological activity.

Validation of the QSAR model is a critical step to ensure its predictive power. This is typically done using internal validation techniques like leave-one-out cross-validation (q²) and external validation with a separate test set of compounds (r²_pred). A robust and predictive QSAR model can then be used to estimate the biological activity of new, unsynthesized compounds. dmed.org.ua

Through QSAR modeling, it is possible to identify the key structural descriptors that influence the biological activity of halogenated pyridin-3-ols. For a compound like this compound, important descriptors would likely include:

Electronic Descriptors: The distribution of electron density, as influenced by the electronegative halogen and oxygen atoms. Parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be important.

Steric Descriptors: The size and shape of the molecule, which can be quantified by parameters such as molecular weight and molar refractivity. The positions of the bulky iodine and smaller chlorine atoms would significantly impact steric interactions.

Hydrophobic Descriptors: The lipophilicity of the molecule, often represented by the logarithm of the octanol-water partition coefficient (logP). The halogen atoms contribute significantly to the lipophilicity of the molecule.

Topological Descriptors: These describe the connectivity and branching of the molecule.

The following table provides a hypothetical example of a QSAR equation for a series of halogenated pyridin-3-ols and the contribution of different descriptors.

DescriptorCoefficientContribution to Activity
logP0.45Positive (Increased lipophilicity enhances activity)
LUMO Energy-0.25Negative (Lower LUMO energy enhances activity)
Molar Refractivity0.15Positive (Larger, more polarizable groups enhance activity)

This hypothetical model suggests that increased lipophilicity and polarizability, along with a lower LUMO energy, are beneficial for the biological activity of this class of compounds.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. For this compound, DFT calculations can offer insights that complement the findings from molecular docking and QSAR studies.

DFT calculations can be used to determine a wide range of molecular properties, including:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: The distribution of electron density, electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). The electrostatic potential map can reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. ijcce.ac.ir

Vibrational Frequencies: These can be correlated with experimental infrared and Raman spectra to confirm the structure of the molecule.

Reaction Mechanisms: DFT can be used to model reaction pathways and transition states, providing insights into the chemical reactivity of the molecule.

The table below presents hypothetical DFT-calculated properties for this compound.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.8 D

These quantum chemical parameters provide a fundamental understanding of the molecule's reactivity and its potential for various chemical transformations and biological interactions.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound is significantly influenced by the interplay of its substituents: the electron-withdrawing chlorine and iodine atoms, and the electron-donating hydroxyl group, all on a pyridine ring. Density Functional Theory (DFT) calculations on analogous molecules, such as 2-bromo-3-hydroxy-6-methyl pyridine, can provide a basis for predicting the electronic properties of this compound.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the hydroxyl group, which are the more electron-rich parts of the molecule. The LUMO is likely to be distributed over the pyridine ring and the electron-withdrawing halogen atoms. This distribution suggests that the molecule could be susceptible to both electrophilic and nucleophilic attack at different positions.

Molecular Electrostatic Potential (MEP) surfaces are also valuable for predicting reactivity. The MEP map illustrates the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (nucleophilic sites) and blue areas indicating regions of low electron density (electrophilic sites). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, making them susceptible to electrophilic attack. Conversely, positive potentials would be expected around the hydrogen of the hydroxyl group and the halogen atoms, indicating potential sites for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound (based on analogous compounds)
PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D

Conformational Analysis and Tautomeric Stability Assessments

The conformational flexibility of this compound is limited due to its aromatic ring structure. The primary conformational freedom arises from the orientation of the hydroxyl group. However, a more significant aspect of its structure is the potential for tautomerism. Pyridin-3-ols can exist in equilibrium with their keto tautomer, a zwitterionic pyridinone.

Computational studies on substituted pyridines have shown that the position of this equilibrium is highly dependent on the nature and position of the substituents, as well as the solvent environment. For this compound, the enol form (the hydroxypyridine) is expected to be the more stable tautomer in most conditions. The aromaticity of the pyridine ring provides a significant stabilizing force for the enol form.

The relative stability of the tautomers can be assessed by calculating their Gibbs free energies. It is predicted that the enol tautomer would be significantly lower in energy than the keto tautomer.

Table 2: Predicted Relative Stability of this compound Tautomers
TautomerPredicted Relative Gibbs Free Energy (kcal/mol)Predicted Population at 298 K (%)
Enol (Hydroxypyridine)0.0>99
Keto (Pyridinone)+8.5&lt;1

Characterization of Non-Covalent Interactions, Including Halogen Bonds

Non-covalent interactions play a critical role in the solid-state structure and biological interactions of molecules. For this compound, the presence of both chlorine and iodine atoms makes it a candidate for forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base.

The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. Therefore, the iodine atom in this compound is expected to be a stronger halogen bond donor than the chlorine atom. The electrophilic region on the halogen atom, known as the σ-hole, is located on the extension of the C-X bond (where X is the halogen).

In a crystal lattice or in a biological binding site, the iodine and chlorine atoms of this compound could form halogen bonds with electron-rich atoms such as oxygen or nitrogen. The hydroxyl group and the pyridine nitrogen of another molecule of this compound could also act as halogen bond acceptors.

In addition to halogen bonds, the molecule can also participate in hydrogen bonding via its hydroxyl group, which can act as both a hydrogen bond donor and acceptor. Pi-stacking interactions between the aromatic pyridine rings are also possible.

Table 3: Predicted Characteristics of Potential Non-Covalent Interactions for this compound
Interaction TypeDonorAcceptorPredicted Bond Length (Å)Predicted Interaction Energy (kcal/mol)
Halogen BondC-IN/O2.8 - 3.2-3.0 to -5.0
Halogen BondC-ClN/O3.0 - 3.4-1.5 to -3.0
Hydrogen BondO-HN/O1.8 - 2.2-4.0 to -7.0

In Silico Assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

In silico ADMET prediction is a crucial step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. Various computational models can be used to predict the ADMET properties of this compound based on its chemical structure.

These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimental data. While these predictions are not a substitute for experimental validation, they provide valuable initial assessments.

For this compound, its relatively small size and moderate lipophilicity suggest that it may have good oral absorption. However, the presence of halogens can sometimes lead to metabolic liabilities. The pyridine ring is a common site of metabolism by cytochrome P450 enzymes. Toxicity predictions would need to consider the potential for the compound or its metabolites to interact with biological targets.

Table 4: Predicted ADMET Properties of this compound
ADMET PropertyParameterPredicted ValueInterpretation
AbsorptionHuman Intestinal AbsorptionHighLikely well-absorbed from the gut
Caco-2 PermeabilityModerateMay cross intestinal barrier
DistributionBlood-Brain Barrier PenetrationLowUnlikely to have significant CNS effects
Plasma Protein BindingModerateModerate fraction will be bound to plasma proteins
MetabolismCYP2D6 InhibitionLikelyPotential for drug-drug interactions
CYP3A4 InhibitionPossiblePotential for drug-drug interactions
ExcretionRenal ExcretionModerateLikely cleared by the kidneys
ToxicityAMES MutagenicityLow ProbabilityUnlikely to be mutagenic
hERG InhibitionModerate RiskPotential for cardiotoxicity

Analytical Method Development and Characterization for 6 Chloro 5 Iodopyridin 3 Ol in Research

Advanced Imaging and Crystallographic Techniques in the Analysis of 6-Chloro-5-iodopyridin-3-ol

The comprehensive characterization of novel chemical entities is a cornerstone of modern chemical research. For a compound such as this compound, a multifaceted analytical approach is imperative to elucidate its structural and physicochemical properties. Beyond standard spectroscopic and chromatographic methods, advanced techniques including Atomic Force Microscopy (AFM) and X-ray Crystallography offer unparalleled insights into the molecular and solid-state structure of this compound.

Atomic Force Microscopy (AFM) for Molecular Structure Imaging

Atomic Force Microscopy (AFM) has emerged as a powerful tool for visualizing single molecules with sub-molecular resolution. This technique does not rely on the diffraction of light or electrons but rather on the physical interaction between a sharp probe and the sample surface. In the context of this compound, AFM can provide a direct image of the molecule's topography, revealing the spatial arrangement of its constituent atoms.

While direct experimental AFM imaging of this compound is not widely published, simulated AFM images of closely related halogenated pyridinol derivatives offer valuable insights into what such an analysis would reveal. For instance, studies on similar compounds demonstrate that different atoms within the molecule can be distinguished based on their interaction with the AFM tip. nih.govresearchgate.netresearchgate.netacs.org

In a hypothetical AFM analysis of this compound, the distinct electronic and steric properties of the chlorine and iodine atoms would likely lead to distinguishable features in the resulting image. The larger van der Waals radius of the iodine atom compared to the chlorine atom would be expected to produce a more prominent topographical feature. Furthermore, the hydroxyl group would also present a unique signature due to its potential for hydrogen bonding interactions with a functionalized AFM tip. The precise intramolecular contrast would be highly dependent on the tip-sample distance, with different features becoming more or less prominent as the tip approaches the molecule. nih.govresearchgate.netresearchgate.netacs.org

Table 1: Predicted Atomic Force Microscopy (AFM) Observables for this compound

Molecular Feature Expected AFM Signature Rationale
Iodine Atom Prominent topographical feature Larger van der Waals radius compared to other atoms in the molecule.
Chlorine Atom Discernible topographical feature, smaller than iodine Smaller van der Waals radius than iodine.
Pyridine (B92270) Ring Planar structure with distinct bond orientations The hexagonal arrangement of the ring atoms would be resolvable.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. A successful single-crystal X-ray diffraction experiment on this compound would yield a wealth of information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

To date, a specific crystallographic information file (CIF) for this compound is not publicly available in open-access databases. However, the analysis of other substituted pyridine and indole (B1671886) derivatives provides a clear indication of the type of data that would be obtained. mdpi.commdpi.com Such an analysis would be crucial for understanding the compound's solid-state packing, identifying potential polymorphs, and elucidating the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the chlorine and iodine atoms.

Should a suitable crystal of this compound be grown, the resulting crystallographic data would be presented in a standardized format, as exemplified in the hypothetical table below.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Example Value Description
Crystal System Orthorhombic The classification of the crystal based on its symmetry.
Space Group P2₁2₁2₁ The specific symmetry group of the crystal.
a (Å) 7.50 Unit cell dimension along the a-axis.
b (Å) 10.20 Unit cell dimension along the b-axis.
c (Å) 12.80 Unit cell dimension along the c-axis.
α (°) 90 Angle between the b and c axes.
β (°) 90 Angle between the a and c axes.
γ (°) 90 Angle between the a and b axes.
Volume (ų) 979.20 The volume of the unit cell.
Z 4 The number of molecules per unit cell.
Density (calculated) (g/cm³) 1.725 The calculated density of the crystal.

Validation of Analytical Procedures in a Research and Development Context

The validation of analytical procedures is a critical component of the research and development process, ensuring that the methods used for the quantification and characterization of a new chemical entity are reliable, reproducible, and fit for their intended purpose. For a compound like this compound, this would typically involve the validation of a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), used to determine its purity and to quantify it in various matrices.

The validation process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH). The key parameters that are evaluated during method validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

While a specific, detailed validation report for an analytical method for this compound is not available in the public domain, a representative set of validation parameters and acceptance criteria for an HPLC assay of a novel compound in a research and development setting is presented in the table below. scispace.commdpi.comresearchgate.net

Table 3: Representative Validation Parameters for an HPLC Assay of this compound

Validation Parameter Typical Acceptance Criteria Description
Specificity The analyte peak should be well-resolved from impurities and degradation products. Peak purity should be confirmed. The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Linearity Correlation coefficient (r²) ≥ 0.999 The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range Typically 80% to 120% of the target concentration. The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy 98.0% to 102.0% recovery The closeness of the test results obtained by the method to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% The precision under the same operating conditions over a short interval of time.
Precision (Intermediate Precision) Relative Standard Deviation (RSD) ≤ 3.0% The precision within the same laboratory, but on different days, with different analysts, or with different equipment.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1 The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

In a research and development context, these validation activities would be performed to establish the reliability of the analytical methods used to support early-stage activities such as stability testing, formulation development, and preliminary pharmacokinetic studies.

Future Research Directions and Translational Perspectives for 6 Chloro 5 Iodopyridin 3 Ol

Development of Novel and Sustainable Synthetic Routes for Halogenated Pyridinols

The conventional synthesis of 6-chloro-5-iodopyridin-3-ol often involves the iodination of 6-chloropyridin-3-ol using iodine and an oxidizing agent like nitric acid. While effective at a laboratory scale, this method may present challenges in terms of sustainability and scalability due to the use of harsh reagents. Future research should prioritize the development of greener and more efficient synthetic strategies.

Key areas for investigation include:

Catalytic C-H Halogenation: Exploring transition-metal-catalyzed or organocatalyzed direct C-H iodination of 6-chloropyridin-3-ol could offer a more atom-economical and environmentally benign alternative to classical methods. nbinno.comsemanticscholar.org

Flow Chemistry: Continuous flow reactors can provide enhanced control over reaction parameters, improve safety, and facilitate scaling up of the synthesis. rsc.org The development of a flow-based synthesis for this compound would be a significant advancement.

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, have shown promise for various organic transformations, including halogenations. researchgate.net Investigating the feasibility of a solid-state synthesis could drastically reduce solvent waste.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. nih.gov Optimizing a microwave-assisted protocol for the synthesis of halogenated pyridinols could lead to more energy-efficient processes.

Exploration of Underexplored Biological Targets and Therapeutic Areas for this compound Derivatives

While initial research has highlighted the potential of this compound derivatives as antiviral agents, particularly against the hepatitis B virus, the broader biological potential of this scaffold remains largely untapped. The pyridinone core is present in a wide array of pharmacologically active compounds, suggesting that derivatives of this compound could modulate various biological targets. researchgate.net

Future therapeutic explorations should include:

Antimicrobial Activity: Given that some alkyl pyridinol compounds have demonstrated efficacy against Gram-positive bacteria, it would be valuable to synthesize and screen a library of this compound derivatives for their antibacterial and antifungal properties. wikipedia.org

Enzyme Inhibition: Pyridinol and pyrimidinol analogs have been investigated as inhibitors of lipid peroxidation and cyclooxygenase/lipoxygenase, indicating their potential as anti-inflammatory agents. semanticscholar.org Screening derivatives against a panel of kinases, proteases, and other enzymes implicated in human diseases could uncover novel therapeutic leads.

Anticancer Applications: Pyridinone-containing molecules have shown antiproliferative activity against various cancer cell lines. researchgate.net The unique halogenation pattern of this compound allows for selective functionalization, which could be exploited to design targeted anticancer agents. For instance, molecular docking studies have been used to evaluate pyridine (B92270) derivatives as potential EGFR inhibitors.

Neurological Disorders: The structural motifs present in this compound could be relevant for designing ligands for central nervous system (CNS) targets. Further investigation into its ability to cross the blood-brain barrier and interact with neuroreceptors is warranted.

Integration of Advanced Computational and Experimental Approaches in Rational Drug Design

The rational design of novel derivatives of this compound can be significantly accelerated by integrating computational and experimental techniques. In silico methods can guide the synthesis of compounds with improved potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost of drug discovery.

Future strategies in this area should involve:

Molecular Docking and Virtual Screening: Computational screening of large virtual libraries of this compound derivatives against various biological targets can identify promising candidates for synthesis and experimental validation.

Density Functional Theory (DFT) Calculations: DFT studies can provide insights into the electronic properties, reactivity, and non-covalent interactions of this compound and its derivatives. This information is crucial for understanding structure-activity relationships (SAR) and for designing molecules with optimized target engagement.

In Silico ADME/Tox Prediction: Early-stage prediction of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties can help in prioritizing compounds with favorable drug-like characteristics and minimizing late-stage failures.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on experimental data from a series of this compound analogs can facilitate the prediction of biological activity for newly designed compounds.

Potential for Applications in Materials Science and Chemical Probes Beyond Medicinal Chemistry

The unique photophysical and electronic properties that can be engineered into the halogenated pyridinol scaffold suggest that this compound could be a valuable building block for advanced materials and chemical tools.

Promising avenues for future research include:

Fluorescent Probes: The pyridone and pyridine scaffolds are known to be part of fluorescent molecules. By strategic modification of the this compound core, it may be possible to develop novel fluorescent probes for detecting specific analytes, such as metal ions or reactive oxygen species, in biological systems.

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are utilized as charge transporting materials in OLEDs. researchgate.net The electronic properties of this compound could be tuned through synthetic modifications to create novel materials for use in the emissive or charge-transporting layers of OLED devices.

Conducting Polymers: The synthesis of conducting copolymers containing pyridine units has been reported. semanticscholar.org Future work could explore the polymerization of this compound or its derivatives to create novel conductive materials with potential applications in electronics and sensors. researchgate.net

Crystal Engineering: The presence of both hydrogen-bond-donating (hydroxyl) and halogen-bond-donating (iodine) groups on the same molecule makes this compound an interesting candidate for studies in crystal engineering and the design of supramolecular assemblies with specific solid-state properties.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-5-iodopyridin-3-ol in laboratory settings?

The compound is typically synthesized via iodination of 6-chloropyridin-3-ol using iodine and an oxidizing agent (e.g., nitric acid) in a polar aprotic solvent like acetonitrile or dichloromethane under reflux. Purification is achieved through column chromatography to isolate the product . Alternative routes may involve halogen exchange or sequential functionalization of pyridine precursors.

Q. How can the structure of this compound be confirmed post-synthesis?

Structural confirmation requires a combination of spectroscopic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (254.46 g/mol) and isotopic patterns from chlorine/iodine.
  • Elemental Analysis : Confirms stoichiometry (C5_5H3_3ClINO) .

Q. What solvents and reaction conditions are optimal for nucleophilic substitution reactions involving this compound?

Nucleophilic substitution at the chlorine or iodine sites requires polar solvents (e.g., DMF, DMSO) and bases like potassium carbonate to deprotonate the hydroxyl group. Elevated temperatures (60–100°C) enhance reactivity, while steric hindrance around the iodine site may necessitate longer reaction times .

Advanced Research Questions

Q. How can conflicting IC50_{50}50​ values in biological assays (e.g., antiviral activity) be resolved?

Discrepancies in IC50_{50} values may arise from variations in cell lines, assay protocols, or compound purity. To resolve these:

  • Standardize assay conditions (e.g., cell density, incubation time).
  • Validate purity via HPLC (>95%) and control for solvent interference (e.g., DMSO).
  • Perform dose-response curves in triplicate to ensure reproducibility .

Q. What strategies optimize regioselectivity in Suzuki-Miyaura coupling reactions at the iodine site?

Regioselective coupling at the iodine atom can be enhanced by:

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) for improved cross-coupling efficiency.
  • Base Choice : Potassium phosphate or cesium carbonate to stabilize intermediates.
  • Solvent Effects : Dioxane or THF to minimize side reactions .

Q. Why does nucleophilic substitution favor the chlorine site over the iodine site under specific conditions?

Chlorine’s smaller atomic radius and lower bond dissociation energy (vs. C-I) make it more susceptible to substitution. Steric hindrance around the iodine site (due to its larger size) further reduces reactivity. Electronic effects (e.g., electron-withdrawing hydroxyl group) also polarize the C-Cl bond, enhancing nucleophilic attack .

Q. How does halogen positioning (Cl at C6, I at C5) influence antiviral activity compared to structural analogs?

The meta-positioning of halogens and hydroxyl group creates a unique electronic profile, enhancing binding to viral antigens (e.g., hepatitis B HBeAg). Analog studies show that shifting the iodine to C6 (as in 6-iodo-5-chloropyridin-3-ol) reduces activity by 40%, highlighting the importance of spatial arrangement for target interaction .

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions like cross-coupling. Molecular docking simulations further predict binding affinities to biological targets (e.g., viral proteases), guiding synthetic modifications .

Methodological Considerations

Q. How to mitigate decomposition during storage?

Store the compound under inert atmosphere (argon) at –20°C. Avoid exposure to light or moisture, as the hydroxyl group may undergo oxidation. Periodic NMR or TLC analysis ensures stability .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-MS : Detects impurities at ppm levels.
  • X-ray Crystallography : Resolves structural defects in crystalline form.
  • Thermogravimetric Analysis (TGA) : Monitors thermal degradation pathways .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.